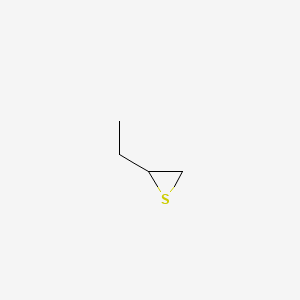
2-Ethylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, making it a member of the thiirane family . The presence of sulfur in the ring imparts unique chemical properties to the compound, making it more reactive than its oxygen-containing counterparts, such as epoxides .
Preparation Methods
2-Ethylthiirane can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) to produce ethylene sulfide, which can then be further reacted to form this compound . The reaction conditions typically involve melting KSCN under vacuum to remove water and then reacting it with ethylene carbonate .
Chemical Reactions Analysis
2-Ethylthiirane undergoes several types of chemical reactions, including:
Oxidation: Oxidation of this compound with periodate results in the formation of ethylene episulfoxide.
Substitution: The compound can react with amines to form 2-mercaptoethylamines, which are useful chelating ligands. This process is often referred to as mercaptoethylation.
Reactions with Organolithium Compounds: This compound reacts with organolithium compounds such as methyl-, butyl-, and phenyllithium to produce allyl sulfides.
Scientific Research Applications
2-Ethylthiirane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-ethylthiirane involves its ability to undergo ring-opening reactions due to the strain in its three-membered ring structure . This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The compound’s sulfur atom can also participate in redox reactions, further contributing to its chemical versatility .
Comparison with Similar Compounds
2-Ethylthiirane can be compared to other similar compounds, such as:
Ethylene Sulfide: Another sulfur-containing three-membered ring compound, which is more commonly known and studied.
The uniqueness of this compound lies in its combination of a three-membered ring structure with a sulfur atom, which imparts higher reactivity and versatility in chemical reactions compared to its oxygen-containing counterparts .
Properties
CAS No. |
3195-86-6 |
|---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
2-ethylthiirane |
InChI |
InChI=1S/C4H8S/c1-2-4-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
ZXKFFOMHVCMTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13328401.png)
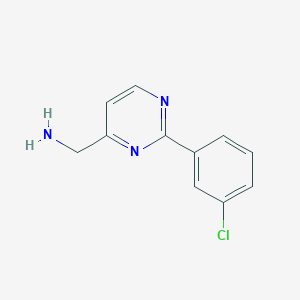
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13328411.png)
![8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one](/img/structure/B13328425.png)
![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
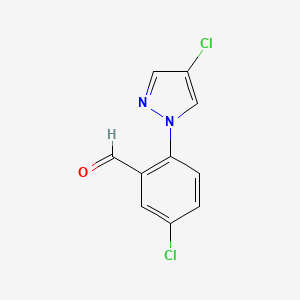
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)

![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)
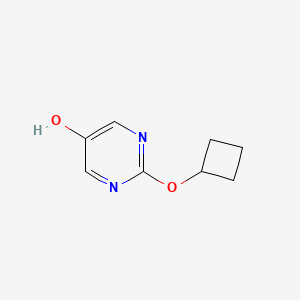

![2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
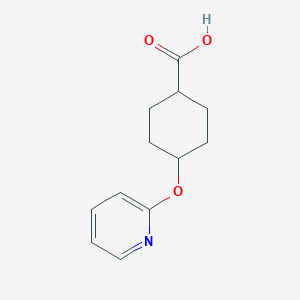
![6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13328484.png)
